3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5 and 7 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated at the 3-position with a suitable alkyl halide, such as 3-bromopropan-1-amine, under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-Fluoroindole: An indole derivative with potential antiviral activity.
Indole-3-carboxaldehyde: A compound with diverse biological activities.
Uniqueness
3-(5,7-Dichloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15Cl3N2 |
---|---|
Molecular Weight |
293.6 g/mol |
IUPAC Name |
3-(5,7-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14Cl2N2.ClH/c1-7-9(3-2-4-15)10-5-8(13)6-11(14)12(10)16-7;/h5-6,16H,2-4,15H2,1H3;1H |
InChI Key |
UNLNSQRHOWCHLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Cl)Cl)CCCN.Cl |
Origin of Product |
United States |
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